N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a thiadiazole ring, a dimethoxyphenyl group, and a propan-2-yloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor such as a hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Attachment of the Dimethoxyphenyl Group:
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-(propan-2-yloxy)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiadiazole moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl group but differs in the rest of its structure.
3-(3,4-dimethoxyphenyl)-1-propanol: Another compound with the dimethoxyphenyl group, but with different functional groups attached.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a thiadiazole ring and a propan-2-yloxybenzamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)27-15-8-5-13(6-9-15)19(24)22-20-21-18(23-28-20)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,21,22,23,24) |
InChI Key |
MBCREECUSTXWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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